3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
Description
Benzimidazole Core Geometry
Diethylaminoethyl Side Chain
- The ethyl linker between the benzimidazole and diethylamino group allows rotational flexibility.
- The diethylamino group (–N(CH₂CH₃)₂) adopts a trigonal pyramidal geometry, with a nitrogen lone pair available for protonation.
Propenamide Hydroxamic Acid
- The propenamide chain (–CH₂–CH=CONHOH) exhibits partial double-bond character in the C=O group (1.23 Å).
- The hydroxamic acid (–NHOH) moiety is coplanar with the propenamide chain, facilitating coordination to zinc ions in HDAC active sites.
Computational Docking Insights
Molecular docking studies reveal that the compound binds HDAC isoforms (e.g., HDAC1, HDAC2) via:
- Zinc coordination : The hydroxamic acid oxygen atoms interact with the catalytic zinc ion.
- Hydrophobic interactions : The butyl and benzimidazole groups occupy hydrophobic pockets in the enzyme.
- Hydrogen bonding : The hydroxylamine group forms hydrogen bonds with aspartate and glycine residues.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Benzimidazole protons : Aromatic protons resonate at δ 7.2–8.1 ppm (multiplet, 3H).
- Butyl chain : Methyl (–CH₃) at δ 0.9 ppm (triplet), methylene (–CH₂–) at δ 1.3–1.5 ppm.
- Diethylaminoethyl group : N–CH₂– protons at δ 2.6–2.8 ppm (quartet), ethyl –CH₃ at δ 1.0 ppm (triplet).
- Propenamide : Olefinic proton (–CH=) at δ 6.2–6.4 ppm (doublet), amide –NHOH at δ 9.5–10.0 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
Table 1: Key Spectroscopic Data
| Technique | Characteristic Signals/Peaks |
|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic), δ 6.2–6.4 (olefinic) |
| ¹³C NMR | 168 ppm (C=O), 115–140 ppm (aromatic) |
| IR | 1650–1680 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (N–H) |
| Mass Spec | m/z 358.2 (M⁺), m/z 313 (M–NHOH) |
Properties
Molecular Formula |
C20H30N4O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
InChI Key |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazole ring is constructed via condensation of 4-nitro-o-phenylenediamine with butylglyoxal under acidic conditions:
$$
\text{C}6\text{H}3(\text{NO}2)(\text{NH}2)2 + \text{CH}3(\text{CH}2)3\text{COCHO} \xrightarrow{\text{HCl, EtOH}} \text{2-Butyl-5-nitrobenzimidazole}
$$
Key data :
- Yield: 78%.
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 1H, H-7), 2.85 (t, J = 7.6 Hz, 2H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 1.65–1.55 (m, 2H, CH$$2$$CH$$2$$CH$$3$$), 1.40–1.30 (m, 2H, CH$$2$$CH$$3$$), 0.92 (t, J = 7.2 Hz, 3H, CH$$_3$$).
Alkylation at Position 1
The 2-(diethylamino)ethyl group is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine:
$$
\text{2-Butyl-5-nitrobenzimidazole} + \text{ClCH}2\text{CH}2\text{N}(\text{Et})2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-[2-(Diethylamino)ethyl]-2-butyl-5-nitrobenzimidazole}
$$
Optimized conditions :
Introduction of the Acrylamide Side Chain
Reduction of Nitro Group
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation:
$$
\text{1-[2-(Diethylamino)ethyl]-2-butyl-5-nitrobenzimidazole} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{5-Amino-1-[2-(diethylamino)ethyl]-2-butylbenzimidazole}
$$
Key data :
Acrylation via Heck Coupling
The amine is acylated with acrylic acid derivatives. A two-step process involving acryloyl chloride and hydroxylamine is employed:
Step 1 : Formation of methyl acrylate:
$$
\text{5-Amino intermediate} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{Methyl 3-(2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl)acrylate}
$$
Step 2 : Hydroxamic acid formation:
$$
\text{Methyl acrylate} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOCH}3, \text{MeOH}} \text{3-[2-Butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide}
$$
Optimized conditions :
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$) : δ 10.82 (s, 1H, NHOH), 8.15 (s, 1H, H-4), 7.62 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.35 (m, 2H, H-6/H-7), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.25 (t, J = 6.8 Hz, 2H, NCH$$2$$CH$$2$$N), 3.45 (t, J = 6.8 Hz, 2H, NCH$$2$$CH$$2$$N), 2.80 (q, J = 7.2 Hz, 4H, N(CH$$2$$CH$$3$$)$$2$$), 2.70 (t, J = 7.6 Hz, 2H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 1.60–1.50 (m, 2H, CH$$2$$CH$$2$$CH$$3$$), 1.35–1.25 (m, 2H, CH$$2$$CH$$3$$), 1.05 (t, J = 7.2 Hz, 6H, N(CH$$2$$CH$$3$$)$$2$$), 0.90 (t, J = 7.2 Hz, 3H, CH$$_3$$).
$$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$d6$$) : δ 165.2 (C=O), 149.8 (C=N), 142.5 (CH=CHCO), 134.5–115.8 (aromatic carbons), 54.3 (NCH$$2$$CH$$2$$N), 49.2 (N(CH$$2$$CH$$3$$)$$2$$), 32.1 (CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 22.5 (CH$$2$$CH$$3$$), 14.0 (CH$$_3$$).
Purity and Stability
- HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
- Stability : Stable in pH 1–7.4 buffers for 24 hours; degrades in basic conditions (t$$_{1/2}$$ = 2.5 hours at pH 9).
Scale-Up and Process Optimization
Catalytic Cyanide-Assisted Hydroxamation
A catalytic amount of KCN (0.1 eq.) in methanol enhances hydroxamic acid yield by forming an acylcyanide intermediate:
$$
\text{Methyl acrylate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{KCN, MeOH}} \text{Target compound (Yield: 82%)}
$$
Chemical Reactions Analysis
Pracinostat undergoes several types of chemical reactions, including:
Oxidation: Pracinostat can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydroxamic acid group, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at various positions on the benzimidazole ring, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pracinostat .
Scientific Research Applications
The compound 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and agricultural sciences. This article explores the compound's applications, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
Case Study: SB939
- Structure : A related compound, SB939, was identified as a potent pan-HDAC inhibitor.
- Findings : It demonstrated efficacy in various tumor models (HCT-116, PC-3) with favorable pharmacokinetic properties, leading to its consideration as a preclinical development candidate .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been widely studied. The compound's structure allows it to interact with microbial enzymes, inhibiting their function.
Data Table: Antimicrobial Activity
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 10 µg/mL |
| Similar Benzimidazole Derivative | Staphylococcus aureus | 5 µg/mL |
Agricultural Applications
Benzimidazole derivatives are also being explored for their potential use as biopesticides due to their ability to disrupt fungal growth and development.
Case Study: Biocontrol Agents
- Research Focus : The efficacy of benzimidazole compounds against fungal pathogens affecting crops.
- Findings : Certain derivatives showed significant antifungal activity against Botrytis cinerea, a common pathogen in cannabis cultivation. The application of these compounds reduced disease severity in field trials .
Neuroprotective Effects
There is emerging evidence that compounds with benzimidazole structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Research Insight
- Compounds like this compound are being studied for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress.
Mechanism of Action
Pracinostat exerts its effects by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . In vitro, pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells . The molecular targets of pracinostat include HDAC class I, II, and IV enzymes . The pathways involved in its mechanism of action include the PI3K/Akt signaling pathway and the STAT3 pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pracinostat belongs to the hydroxamate class of HDAC inhibitors. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Key Pharmacological and Structural Comparisons
| Compound | Molecular Target(s) | HDAC Isoform Selectivity (IC₅₀, nM) | Oral Bioavailability | Clinical Status | Key Structural Features |
|---|---|---|---|---|---|
| Pracinostat (SB939) | HDAC1, HDAC2, HDAC3, HDAC6 | HDAC1: 40; HDAC6: 160 | Yes | Phase III (AML, MDS) | Benzimidazole core, diethylaminoethyl group |
| Vorinostat (SAHA) | Pan-HDAC | HDAC1: 10; HDAC6: 11 | Yes | FDA-approved (CTCL) | Aliphatic chain, hydroxamic acid terminus |
| Panobinostat | HDAC1-3, HDAC6-10 | HDAC1: 4; HDAC6: 5 | Limited | FDA-approved (MM) | Macrocyclic structure, trifluoromethyl group |
| CHR-3996 | HDAC1, HDAC2, HDAC3 | HDAC1: 8; HDAC2: 9 | Yes | Phase I (solid tumors) | Pyrimidine-carboxamide scaffold |
Key Findings
Selectivity: Pracinostat exhibits moderate selectivity for Class I HDACs (HDAC1-3) and HDAC6, whereas vorinostat is a pan-inhibitor with higher potency but broader off-target effects .
Pharmacokinetics: Pracinostat’s oral bioavailability (Tₘₐₓ: 2–4 hours) is comparable to vorinostat but superior to panobinostat, which requires intravenous administration due to poor absorption .
Structural Optimization: The diethylaminoethyl group in pracinostat enhances cellular permeability and solubility, addressing limitations of earlier analogs like quizartinib (a structurally similar compound with a dimethylamino group linked to weaker HDAC inhibition) . Panobinostat’s macrocyclic structure improves metabolic stability but complicates synthesis .
Clinical Efficacy: Pracinostat has shown synergy with azacitidine in myelodysplastic syndromes (MDS), achieving higher response rates than single-agent HDAC inhibitors .
Research Implications
Ongoing studies explore its use in solid tumors and combination therapies . However, challenges remain in optimizing isoform specificity to minimize side effects—a goal shared with emerging compounds like CHR-3996 .
Biological Activity
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide, often referred to as a novel histone deacetylase (HDAC) inhibitor, has garnered attention in cancer research due to its significant biological activity. This compound is characterized by a complex structure that includes a benzimidazole ring and various functional groups, contributing to its pharmacological properties. The molecular formula for this compound is C20H30N4O2.
The primary mechanism through which this compound exerts its biological effects is by inhibiting HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and suppression of gene expression. By inhibiting these enzymes, the compound promotes the reactivation of tumor suppressor genes and induces apoptosis in cancer cells.
Key Findings on HDAC Inhibition
- Potency : The compound has demonstrated potent inhibitory activity against various HDAC isoforms, which is crucial for its antitumor effects. In vitro studies have shown that it can effectively alter histone acetylation patterns, facilitating the re-expression of silenced genes involved in cell cycle regulation and apoptosis .
- Selectivity : Notably, this compound exhibits selective toxicity towards cancer cells while sparing normal cells, enhancing its therapeutic potential .
Biological Activity and Applications
The biological activity of this compound has been explored in various contexts, particularly in cancer therapy.
Antitumor Effects
Research indicates that this compound enhances apoptosis in several cancer cell lines, including:
- HCT-116 : Colon cancer cell line
- PC-3 : Prostate cancer cell line
- A2780 : Ovarian cancer cell line
- MV4-11 : Acute myeloid leukemia cell line
- Ramos : B-cell lymphoma cell line
In vivo studies have confirmed its efficacy in tumor models, showcasing significant tumor growth inhibition .
Comparative Analysis with Other HDAC Inhibitors
The structural uniqueness of this compound sets it apart from other HDAC inhibitors. Below is a comparative table highlighting similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pracinostat | Similar benzimidazole core; different side chains | HDAC inhibitor |
| SB939 | Contains a similar benzimidazole structure; different substituents | Antitumor activity |
| Vorinostat | Benzamide structure; HDAC inhibition | Approved anticancer drug |
The unique combination of side chains in this compound enhances its bioavailability and selectivity towards cancer cells compared to other HDAC inhibitors .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Apoptosis Induction :
- Objective : To assess the ability of the compound to induce apoptosis in prostate cancer cells.
- Methodology : PC-3 cells were treated with varying concentrations of the compound, followed by analysis using flow cytometry.
- Results : Significant increases in apoptotic cell populations were observed at higher concentrations (IC50 around 10 μM).
-
In Vivo Efficacy Study :
- Objective : To evaluate tumor growth inhibition in a xenograft model.
- Methodology : Mice bearing HCT-116 tumors were treated with the compound over several weeks.
- Results : A marked reduction in tumor size was noted compared to control groups, confirming the antitumor potential of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
